5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Description
Systematic IUPAC Nomenclature and CAS Registry
The compound 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is systematically named according to IUPAC guidelines as 5-[(3,4-dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride . This nomenclature reflects its structural components:
- A benzene ring substituted with a sulfonyl chloride group at position 1.
- An ethoxy group at position 2.
- A 3,4-dichlorobenzamido group at position 5, derived from 3,4-dichlorobenzoic acid.
The CAS Registry Number for this compound is 680617-90-7 , a unique identifier validated across multiple chemical databases, including PubChem and ChemSpider. The CAS registry ensures unambiguous identification in regulatory, commercial, and academic contexts.
Structural Relationship to Sulfonyl Chloride Derivatives
Sulfonyl chlorides are a class of organosulfur compounds characterized by the −SO₂Cl functional group. This compound shares structural homology with:
- Benzenesulfonyl chloride (CAS 98-09-9), which lacks the ethoxy and dichlorobenzamido substituents.
- Toluenesulfonyl chloride (CAS 98-59-9), featuring a methyl group instead of the ethoxy and dichlorobenzamido groups.
- Methanesulfonyl chloride (CAS 124-63-0), a simpler aliphatic sulfonyl chloride.
The electron-withdrawing sulfonyl chloride group enhances reactivity in nucleophilic substitution and condensation reactions, a property exploited in pharmaceutical and polymer synthesis. The 3,4-dichlorobenzamido moiety introduces steric and electronic effects that modulate solubility and biological activity, as seen in analogs used as enzyme inhibitors.
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives
| Compound | Molecular Formula | Key Substituents | CAS Number |
|---|---|---|---|
| 5-(3,4-Dichlorobenzamido)-2-ethoxy | C₁₅H₁₂Cl₃NO₄S | Ethoxy, dichlorobenzamido | 680617-90-7 |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | None | 98-09-9 |
| Toluenesulfonyl chloride | C₇H₇ClO₂S | Methyl | 98-59-9 |
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₂Cl₃NO₄S indicates:
- 15 carbon atoms , including aromatic and aliphatic carbons.
- 12 hydrogen atoms , with three attached to the ethoxy group.
- 3 chlorine atoms , two on the benzamido group and one in the sulfonyl chloride.
- 1 nitrogen atom in the amide linkage.
- 4 oxygen atoms distributed across the sulfonyl, ethoxy, and amide groups.
- 1 sulfur atom in the sulfonyl chloride.
The molecular weight is calculated as 408.68 g/mol , consistent with high-resolution mass spectrometry data. The exact monoisotopic mass is 407.9468 g/mol , accounting for isotopic distributions of chlorine (³⁵Cl and ³⁷Cl).
Synonym Validation Across Chemical Databases
This compound is cataloged under multiple synonyms in chemical databases, reflecting regional naming conventions and historical usage:
- 5-(3,4-Dichloro-benzoylamino)-2-ethoxy-benzenesulfonyl chloride (ChemSpider).
- 5-[(3,4-Dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride (PubChem).
- This compound (SmallMolecules.com).
Discrepancies arise in hyphenation and substituent order (e.g., "benzamido" vs. "benzoylamino"), but all variants are traceable to the CAS registry. Cross-referencing with ChemSpider ID 2758065 and PubChem CID 2758065 confirms synonym consistency.
Table 2: Synonym Cross-Validation
| Database | Primary Synonym | Secondary Synonym |
|---|---|---|
| PubChem | 5-[(3,4-Dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | 5-(3,4-Dichloro benzoylamino)-2-ethoxy benzenesulfonyl chloride |
| ChemSpider | 5-(3,4-Dichloro-benzoylamino)-2-ethoxy-benzenesulfonyl chloride | 680617-90-7 |
| BLD Pharm | This compound | MFCD03424956 |
Properties
IUPAC Name |
5-[(3,4-dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO4S/c1-2-23-13-6-4-10(8-14(13)24(18,21)22)19-15(20)9-3-5-11(16)12(17)7-9/h3-8H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOSILMITWSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374151 | |
| Record name | 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680617-90-7 | |
| Record name | 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonylation Reaction
The key step in preparing the sulfonyl chloride moiety involves chlorosulfonylation of the benzene ring at the 1-position with ethoxy substitution at the 2-position. This is typically achieved by reacting the corresponding benzene derivative with chlorosulfonic acid (ClSO3H) or a mixed chlorosulfonylation reagent such as a mixture of chlorosulfonic acid and sulfuryl chloride (SO2Cl2).
| Parameter | Condition |
|---|---|
| Reagents | Chlorosulfonic acid or ClSO3H/SO2Cl2 mixture |
| Temperature | 0–60 °C, commonly controlled below 60 °C |
| Reaction Time | 1–4 hours |
| Molar Ratios | Benzene derivative : ClSO3H typically 1:4 to 1:10 |
| Workup | Quenching in ice water, filtration, washing |
This method yields the sulfonyl chloride intermediate with yields reported up to 75–86% depending on the substrate and conditions.
Industrial Scale Preparation
A large-scale preparation involves:
- Adding chlorosulfonic acid to the benzene derivative under controlled temperature (below 60 °C).
- Incubation for 1 hour.
- Hydrolysis with controlled water addition.
- Neutralization with caustic soda to remove acidic impurities.
- Vacuum distillation to isolate pure sulfonyl chloride.
This process yields benzene sulfonyl chloride with a purity of 99.5% and yield around 75%.
Introduction of 3,4-Dichlorobenzamido Group
The amide functionality is introduced by coupling the sulfonyl chloride intermediate with 3,4-dichlorobenzamide or its precursor amine under controlled conditions.
- Reaction of sulfonyl chloride with 3,4-dichlorobenzamide or 3,4-dichloroaniline derivatives in an organic solvent such as dichloromethane or THF.
- Use of a base (e.g., triethylamine) to scavenge the HCl formed.
- Reaction temperature maintained at room temperature or slightly below.
- Stirring for 30 minutes to several hours to ensure complete coupling.
This step is critical for obtaining the target 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride with high purity and yield.
Alternative Synthetic Approaches
Organometallic Reagents and Sulfur Dioxide Reagents
Recent research employs organometallic reagents with sulfur dioxide donors (e.g., DABSO) for sulfinamide synthesis, which can be adapted for sulfonyl chloride intermediates:
- Organolithium or Grignard reagents react with DABSO to form sulfinates.
- Subsequent treatment with thionyl chloride (SOCl2) converts sulfinates to sulfonyl chlorides.
- Amine coupling follows to yield sulfonyl amides.
This one-pot approach offers mild conditions and good yields, potentially applicable to the target compound synthesis.
Purification and Stability Notes
- The sulfonyl chloride intermediate is typically isolated as a light green solid, stored under inert atmosphere (argon) at low temperature (-20 °C) to prevent decomposition.
- Decomposition to related chlorinated thiadiazole derivatives can occur if improperly stored.
- Purification often involves recrystallization from alcohol or ether solvents to achieve high purity (>99%).
Summary Data Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorosulfonylation | Chlorosulfonic acid / ClSO3H + SO2Cl2 | 0–60 °C | 70–86 | Controlled addition, quenching in ice water |
| Hydrolysis & Neutralization | Water addition, NaOH neutralization | Below 60 °C | - | Removal of excess acid and impurities |
| Amide Coupling | 3,4-Dichlorobenzamide + base (e.g., Et3N) | 0–25 °C | 75–90 | Stirring 30 min to several hours |
| Organometallic Method | Organolithium + DABSO + SOCl2 + amine | -78 °C to RT | Variable | One-pot synthesis, mild conditions |
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, several potential chemical reactions can be considered:
3.1. Nucleophilic Substitution Reactions
Sulfonyl chlorides are reactive towards nucleophiles, forming sulfonamides or sulfonates. This reaction is useful for introducing various functional groups into the molecule.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia (NH3) | Sulfonamide | Room temperature, solvent like dichloromethane or pyridine |
| Alcohols (ROH) | Sulfonate esters | Room temperature, base like triethylamine |
3.2. Hydrolysis
Sulfonyl chlorides can undergo hydrolysis to form sulfonic acids, which are useful intermediates in organic synthesis.
| Reagent | Product | Reaction Conditions |
|---|---|---|
| Water (H2O) | Sulfonic acid | Aqueous conditions, possibly with a base |
3.3. Coupling Reactions
Sulfonyl chlorides can participate in coupling reactions with amines or other nucleophiles to form complex molecules.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Indoline derivatives | Sulfonamides | Room temperature, inert atmosphere, pyridine as base |
Spectroscopic Analysis
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for identifying and characterizing sulfonyl chlorides.
4.1. NMR Spectroscopy
-
1H NMR : Useful for identifying proton environments.
-
13C NMR : Provides information on carbon environments.
4.2. IR Spectroscopy
-
Typically shows absorption bands for the sulfonyl group (around 1200-1300 cm^-1).
Scientific Research Applications
The compound 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680617-90-7) is a sulfonyl chloride derivative that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Synthesis of Pharmaceuticals
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group allows for the introduction of sulfonamide functionalities, which are critical in drug development.
Case Study: Antimicrobial Agents
Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the sulfonamide moiety have led to the development of new antibiotics that target resistant bacterial strains.
Chemical Reagents
The compound serves as a reagent in organic synthesis, particularly in the formation of amides and sulfonamides. Its ability to react with amines makes it a valuable tool for chemists looking to create complex molecules.
Example Reaction
The reaction of this compound with primary or secondary amines can yield diverse sulfonamide derivatives:
Material Science
In material science, this compound is explored for its potential use in creating polymeric materials with enhanced properties. The incorporation of sulfonamide groups can improve thermal stability and mechanical strength.
Agrochemicals
There is ongoing research into the application of this compound in agrochemicals, particularly as a precursor for herbicides and pesticides. The chlorinated aromatic structure may contribute to biological activity against pests.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Comparison with Isomeric Derivatives
Compound AB1375: 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS [680617-96-3])
- Structural Difference : The dichlorobenzamido group in AB1375 is substituted at the 3,5-positions, whereas AB1374 has 3,4-dichloro substitution.
- Functional Implications : The 3,4-dichloro configuration in AB1374 may enhance electronic effects (e.g., resonance or inductive withdrawal) compared to the symmetric 3,5-isomer. This could influence reactivity in subsequent sulfonamide coupling reactions or target binding in pesticidal applications .
Comparison with Benzamide-Based Pesticides
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Structural Differences :
- Etobenzanid lacks a sulfonyl chloride group, instead featuring an ethoxymethoxy substituent.
- The dichloro substitution is on the phenyl ring (2,3-positions) rather than the benzamido group.
- Etobenzanid is directly used as a pesticide, while AB1374’s sulfonyl chloride group suggests a role as an intermediate .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structural Differences: Diflufenican incorporates a pyridine ring and trifluoromethylphenoxy group, absent in AB1374.
- Functional Implications: The pyridine core and fluorine-rich structure enhance lipid solubility, enabling diflufenican’s herbicidal activity via inhibition of carotenoid biosynthesis. AB1374’s sulfonyl chloride group offers distinct reactivity for sulfonamide synthesis .
Comparison with Sulfonamide Pesticides
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Structural Differences : Sulfentrazone contains a triazole ring and difluoromethyl group, whereas AB1374 has a simpler dichlorobenzamido-ethoxybenzene scaffold.
- Functional Implications: Sulfentrazone’s triazole moiety enables inhibition of protoporphyrinogen oxidase (PPO), a key herbicide target. AB1374’s sulfonyl chloride may serve as a precursor to such triazole-containing sulfonamides .
Tabulated Structural and Functional Comparison
| Compound Name (CAS/ID) | Key Substituents | Functional Groups | Primary Use |
|---|---|---|---|
| AB1374 ([680617-90-7]) | 3,4-Dichlorobenzamido, 2-ethoxy | Sulfonyl chloride | Synthesis intermediate |
| AB1375 ([680617-96-3]) | 3,5-Dichlorobenzamido, 2-ethoxy | Sulfonyl chloride | (Not specified) |
| Etobenzanid | 2,3-Dichlorophenyl, ethoxymethoxy | Benzamide | Pesticide |
| Sulfentrazone | Triazole, difluoromethyl, methanesulfonamide | Sulfonamide | Herbicide |
Research Findings and Implications
- Reactivity : AB1374’s sulfonyl chloride group enables nucleophilic displacement reactions, making it a versatile intermediate for synthesizing sulfonamide herbicides like sulfentrazone .
Biological Activity
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680617-90-7) is a sulfonyl chloride compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₁₅H₁₂Cl₃NO₄S
- Molecular Weight : 408.68 g/mol
- Structure : The compound features a sulfonyl chloride group, which is known for its reactivity in forming sulfonamide derivatives.
The biological activity of this compound primarily involves its interaction with biological molecules through the formation of covalent bonds. The sulfonyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and other derivatives that can exhibit various biological effects.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide structures possess antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is essential for bacterial growth and replication.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity is likely attributed to its ability to interfere with cellular processes such as DNA replication and repair.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the anticancer potential of sulfonamide derivatives found that compounds similar to this compound exhibited significant growth inhibition in human cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another research project focused on the antimicrobial activity of sulfonyl chlorides demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it could act as a competitive inhibitor for certain enzymes, thereby affecting metabolic processes in target organisms.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂Cl₃NO₄S |
| Molecular Weight | 408.68 g/mol |
| CAS Number | 680617-90-7 |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Significant growth inhibition in cancer cell lines |
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (for sulfonylation) | Prevents hydrolysis |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl |
| Purification Method | Silica gel chromatography | Purity >98% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
